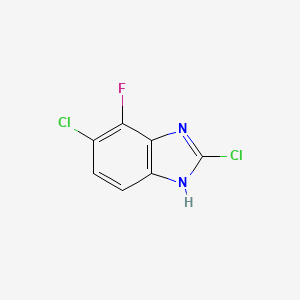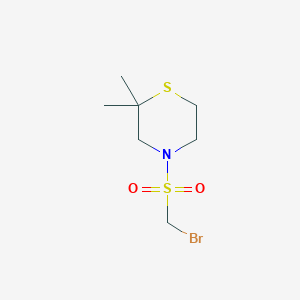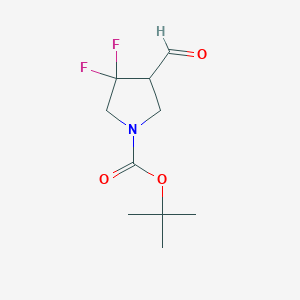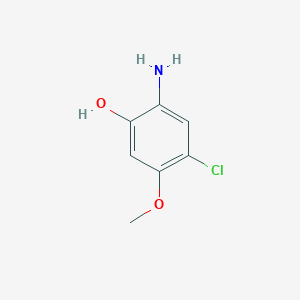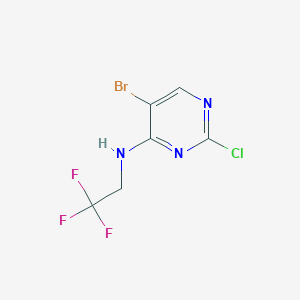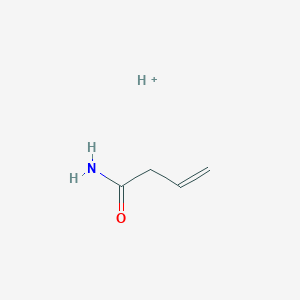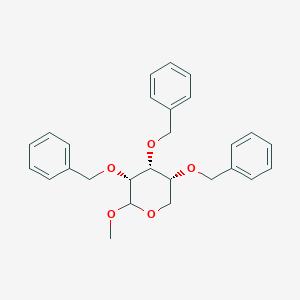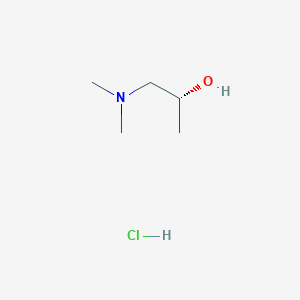
(R)-1-(Dimethylamino)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(Dimethylamino)propan-2-ol hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Dimethylamino)propan-2-ol hydrochloride typically involves the reaction of ®-1-(Dimethylamino)propan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of ®-1-(Dimethylamino)propan-2-ol hydrochloride is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions: ®-1-(Dimethylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, primary amines, secondary amines, and various substituted derivatives.
科学的研究の応用
®-1-(Dimethylamino)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for treating neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ®-1-(Dimethylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic or chemical effect.
類似化合物との比較
- (S)-1-(Dimethylamino)propan-2-ol hydrochloride
- 1-(Dimethylamino)propan-2-ol
- 1-(Methylamino)propan-2-ol hydrochloride
Comparison: ®-1-(Dimethylamino)propan-2-ol hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer (S)-1-(Dimethylamino)propan-2-ol hydrochloride. The presence of the dimethylamino group also distinguishes it from other similar compounds, influencing its reactivity and interaction with molecular targets.
特性
分子式 |
C5H14ClNO |
|---|---|
分子量 |
139.62 g/mol |
IUPAC名 |
(2R)-1-(dimethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(7)4-6(2)3;/h5,7H,4H2,1-3H3;1H/t5-;/m1./s1 |
InChIキー |
JUSZROWIGBIXOS-NUBCRITNSA-N |
異性体SMILES |
C[C@H](CN(C)C)O.Cl |
正規SMILES |
CC(CN(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


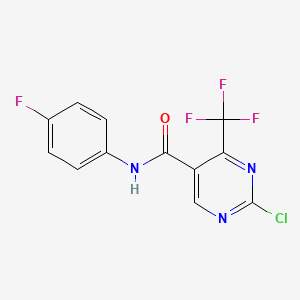
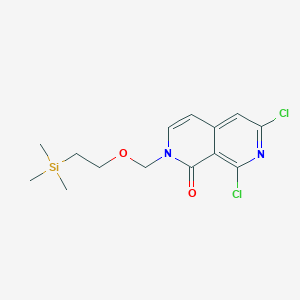
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
![(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile](/img/structure/B12845317.png)
